molecular formula C22H22N4O4S2 B2430871 Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-31-1

Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2430871
CAS No.: 392293-31-1
M. Wt: 470.56
InChI Key: FPDISQGFBZHNBU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that belongs to the class of benzamide derivatives and contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Common starting materials might include 3,5-dimethylbenzoic acid, thiosemicarbazide, and ethyl 4-aminobenzoate.

  • Reaction Conditions: Reactions typically involve condensation, acylation, and cyclization steps:

    • Condensation: Thiosemicarbazide reacts with 3,5-dimethylbenzoic acid to form 5-(3,5-dimethylbenzamido)-1,3,4-thiadiazole.

    • Acylation: The thiadiazole derivative is then reacted with ethyl 4-aminobenzoate under acylation conditions.

    • Cyclization: Final cyclization steps ensure the formation of the desired compound.

Industrial Production Methods:

  • Batch Process: Reactions carried out in controlled batch reactors.

  • Optimization: Parameters like temperature, pH, and reaction time are optimized to achieve maximum yield and purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents.

    • Substitution Reactions: Electrophilic or nucleophilic substitution reactions are common.

  • Common Reagents and Conditions:

    • Oxidizing Agents: Such as potassium permanganate.

    • Reducing Agents: Sodium borohydride, for example.

    • Substitution Conditions: Often carried out under acidic or basic conditions.

  • Major Products:

    • The major products depend on the type of reaction; for example, oxidation may yield sulfoxides or sulfones.

Scientific Research Applications

Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications in several research areas:

  • Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: The compound's biological activity is being investigated, particularly its potential as an antimicrobial or anticancer agent.

  • Medicine: Possible applications in drug development due to its ability to interact with biological targets.

  • Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

  • Effects: The compound exerts its effects by interacting with specific molecular targets.

  • Molecular Targets and Pathways:

    • The thiadiazole ring and benzamide moiety are key in binding to target proteins or enzymes.

    • This binding can modulate the activity of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

  • Ethyl 4-aminobenzoate derivatives.

  • 1,3,4-Thiadiazole containing compounds.

  • Benzamide derivatives with varying substitutions.

  • Uniqueness:

    • The specific combination of the ethyl ester, benzamide, and thiadiazole ring provides a unique chemical profile.

    • Enhanced biological activity and selectivity due to the unique structure.

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    Properties

    IUPAC Name

    ethyl 4-[[2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-5-7-17(8-6-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-10-13(2)9-14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FPDISQGFBZHNBU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H22N4O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    470.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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